molecular formula C10H11N3O B2663612 2-(1,2,3,6-Tetrahydropyridine-1-carbonyl)pyrazine CAS No. 2380062-37-1

2-(1,2,3,6-Tetrahydropyridine-1-carbonyl)pyrazine

Cat. No.: B2663612
CAS No.: 2380062-37-1
M. Wt: 189.218
InChI Key: UIMWHLUTVOSEFH-UHFFFAOYSA-N
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Description

2-(1,2,3,6-Tetrahydropyridine-1-carbonyl)pyrazine is a heterocyclic compound that features both a tetrahydropyridine ring and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,6-Tetrahydropyridine-1-carbonyl)pyrazine typically involves the reaction of 1,2,3,6-tetrahydropyridine with pyrazine-2-carboxylic acid or its derivatives. One common method involves refluxing 1-chloro-2,4-dinitrobenzene with substituted pyridines in acetone . The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,6-Tetrahydropyridine-1-carbonyl)pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary but often involve controlled temperatures and the use of solvents like acetone or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more saturated derivative.

Scientific Research Applications

2-(1,2,3,6-Tetrahydropyridine-1-carbonyl)pyrazine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(1,2,3,6-Tetrahydropyridine-1-carbonyl)pyrazine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydropyridine
  • 1,2,3,6-Tetrahydropyridine
  • 2,3,4,5-Tetrahydropyridine

Uniqueness

2-(1,2,3,6-Tetrahydropyridine-1-carbonyl)pyrazine is unique due to its specific combination of a tetrahydropyridine ring and a pyrazine ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for .

Properties

IUPAC Name

3,6-dihydro-2H-pyridin-1-yl(pyrazin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-10(9-8-11-4-5-12-9)13-6-2-1-3-7-13/h1-2,4-5,8H,3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMWHLUTVOSEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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